1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound with the molecular formula C11H18O2. This compound is known for its unique structure, which includes a bicyclo[2.2.1]heptane framework with three methyl groups and a carboxylic acid functional group. It is also referred to as δ-Fenchane or Fenchane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with the preparation of 1,3,3-trimethylbicyclo[2.2.1]heptane.
Oxidation: The starting material undergoes oxidation to introduce the carboxylic acid functional group at the 2-position.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation reactions using suitable oxidizing agents and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols .
Scientific Research Applications
1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The bicyclic structure provides rigidity and stability, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile: This compound has a similar bicyclic structure but with a nitrile group instead of a carboxylic acid.
2,2,3-Trimethylbicyclo[2.2.1]heptane: Another similar compound with a different substitution pattern on the bicyclic framework.
Uniqueness
1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1,3,3-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-10(2)7-4-5-11(3,6-7)8(10)9(12)13/h7-8H,4-6H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQGYZBZONLTKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1C(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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